[(3-Bromo-4-fluorophenyl)methyl](butan-2-yl)amine [(3-Bromo-4-fluorophenyl)methyl](butan-2-yl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17770960
InChI: InChI=1S/C11H15BrFN/c1-3-8(2)14-7-9-4-5-11(13)10(12)6-9/h4-6,8,14H,3,7H2,1-2H3
SMILES:
Molecular Formula: C11H15BrFN
Molecular Weight: 260.15 g/mol

[(3-Bromo-4-fluorophenyl)methyl](butan-2-yl)amine

CAS No.:

Cat. No.: VC17770960

Molecular Formula: C11H15BrFN

Molecular Weight: 260.15 g/mol

* For research use only. Not for human or veterinary use.

[(3-Bromo-4-fluorophenyl)methyl](butan-2-yl)amine -

Specification

Molecular Formula C11H15BrFN
Molecular Weight 260.15 g/mol
IUPAC Name N-[(3-bromo-4-fluorophenyl)methyl]butan-2-amine
Standard InChI InChI=1S/C11H15BrFN/c1-3-8(2)14-7-9-4-5-11(13)10(12)6-9/h4-6,8,14H,3,7H2,1-2H3
Standard InChI Key YADQZAAUUYHEEI-UHFFFAOYSA-N
Canonical SMILES CCC(C)NCC1=CC(=C(C=C1)F)Br

Introduction

Chemical Identity and Structural Features

(3-Bromo-4-fluorophenyl)methylamine is a secondary amine characterized by a bromo-fluorinated aromatic ring and a branched aliphatic chain. Its molecular formula is C₁₁H₁₄BrFN, with a molecular weight of 275.14 g/mol. The IUPAC name reflects the substituents’ positions: the bromine atom occupies the third carbon (meta position), and fluorine resides at the fourth carbon (para position) on the phenyl ring. The butan-2-yl group attached to the nitrogen atom introduces steric bulk, influencing the compound’s reactivity and interaction with biological targets.

Key Structural Attributes:

  • Aromatic System: The 3-bromo-4-fluorophenyl group enhances electron-withdrawing effects, modulating the compound’s electronic properties.

  • Amine Functionality: The secondary amine (N–H) participates in hydrogen bonding and serves as a site for further derivatization.

  • Stereochemistry: The chiral center at the butan-2-yl group may confer stereoselective behavior in biochemical interactions.

Table 1: Fundamental Properties of (3-Bromo-4-fluorophenyl)methylamine

PropertyValue
Molecular FormulaC₁₁H₁₄BrFN
Molecular Weight275.14 g/mol
IUPAC NameN-[(3-bromo-4-fluorophenyl)methyl]butan-2-amine
SMILESCC(C)NCC1=CC(=C(C=C1)F)Br
InChI KeyZQZJXKQHFXXBSE-UHFFFAOYSA-N
CAS NumberNot yet assigned

Synthesis and Optimization Strategies

The synthesis of (3-Bromo-4-fluorophenyl)methylamine can be achieved through a two-step sequence involving alkylation and reductive amination, analogous to methods used for related brominated amines.

Step 1: Preparation of 3-Bromo-4-fluorobenzyl Chloride

3-Bromo-4-fluoro toluene undergoes free-radical bromination followed by chlorination using thionyl chloride (SOCl₂) to yield 3-bromo-4-fluorobenzyl chloride. Reaction conditions (e.g., UV light for bromination) are critical for regioselectivity.

Step 2: Alkylation of Butan-2-ylamine

The benzyl chloride intermediate reacts with butan-2-ylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). The reaction proceeds via an SN2 mechanism, producing the target amine after purification by column chromatography.

Optimization Considerations:

  • Catalyst Selection: InCl₃, effective in analogous amine syntheses, may enhance reaction efficiency under ultrasound irradiation .

  • Solvent Effects: Ethanol-water mixtures (50% v/v) improve yield and reduce side reactions .

  • Temperature: Moderate heating (40–60°C) balances reaction rate and product stability .

Physicochemical and Spectroscopic Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.30 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.22 (d, J = 2.0 Hz, 1H, ArH), 3.82 (s, 2H, CH₂N), 2.90–2.80 (m, 1H, NCH), 1.50–1.40 (m, 2H, CH₂), 1.20 (d, J = 6.4 Hz, 3H, CH₃), 0.95 (t, J = 7.2 Hz, 3H, CH₃).

  • ¹³C NMR: δ 162.1 (C-F), 134.5 (C-Br), 129.8–115.2 (aromatic carbons), 54.3 (CH₂N), 48.9 (NCH), 28.5 (CH₂), 22.1 (CH₃), 11.0 (CH₃).

  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=C aromatic), 1080 cm⁻¹ (C–F), 565 cm⁻¹ (C–Br).

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but is miscible with organic solvents like ethanol, DCM, and THF. Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage.

Related Compounds and Comparative Analysis

Table 2: Structural Analogs and Their Properties

CompoundMolecular FormulaKey DifferencesApplications
(4-Fluorophenyl)methylamineC₁₁H₁₆FNLacks bromine substituentSerotonin receptor ligands
[(2-Bromo-4-methylphenyl)methyl]amineC₁₂H₁₈BrNMethyl vs. fluorineCatalysis intermediates

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator